molecular formula C25H20BrNO5 B12050802 Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate

Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate

Cat. No.: B12050802
M. Wt: 494.3 g/mol
InChI Key: ZWBPFNWKWCSHOY-UHFFFAOYSA-N
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Description

Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate is a synthetic pyrrolo[2,1-a]isoquinoline derivative characterized by:

  • Core structure: A fused bicyclic pyrrolo[2,1-a]isoquinoline scaffold, common in bioactive natural products like crispine A and oleracein E .
  • Substituents:
    • A 4-bromobenzoyl group at position 3, providing electron-withdrawing properties.
    • Diethyl ester groups at positions 1 and 2, enhancing solubility and modulating reactivity.

Properties

Molecular Formula

C25H20BrNO5

Molecular Weight

494.3 g/mol

IUPAC Name

diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate

InChI

InChI=1S/C25H20BrNO5/c1-3-31-24(29)19-20(25(30)32-4-2)22(23(28)16-9-11-17(26)12-10-16)27-14-13-15-7-5-6-8-18(15)21(19)27/h5-14H,3-4H2,1-2H3

InChI Key

ZWBPFNWKWCSHOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Quaternary Ammonium Salt Formation

In a procedure adapted from antitubercular compound syntheses, isoquinoline reacts with 2-bromoacetophenone in acetone at room temperature to form a quaternary ammonium salt. This intermediate is critical for subsequent cyclization:

Isoquinoline+2-BromoacetophenoneAcetone, 24 hQuaternary Ammonium Salt\text{Isoquinoline} + \text{2-Bromoacetophenone} \xrightarrow{\text{Acetone, 24 h}} \text{Quaternary Ammonium Salt}

Cyclization to Pyrrolo[2,1-a]isoquinoline

Heating the quaternary salt under reflux in a polar solvent (e.g., DMF or DMSO) induces cyclization, yielding the pyrrolo[2,1-a]isoquinoline framework. For example, refluxing in DMF at 120°C for 6 hours produces the core structure in yields exceeding 70%.

Introduction of the 4-Bromobenzoyl Group

The 3-position of the pyrrolo[2,1-a]isoquinoline core is functionalized via Friedel-Crafts acylation or direct benzoylation using 4-bromobenzoyl chloride.

Friedel-Crafts Acylation

In a protocol modified from sulfonyl fluoride syntheses, the core is treated with 4-bromobenzoyl chloride in the presence of AlCl₃ (Lewis acid) and dichloromethane (solvent) at 0°C. The reaction proceeds via electrophilic aromatic substitution:

Pyrrolo[2,1-a]isoquinoline+4-Bromobenzoyl ChlorideAlCl₃, CH₂Cl₂3-(4-Bromobenzoyl) Intermediate\text{Pyrrolo[2,1-a]isoquinoline} + \text{4-Bromobenzoyl Chloride} \xrightarrow{\text{AlCl₃, CH₂Cl₂}} \text{3-(4-Bromobenzoyl) Intermediate}

This step achieves moderate to high yields (60–85%), with purity confirmed by column chromatography (petroleum ether/ethyl acetate).

Esterification: Installation of Diethyl Dicarboxylate Moieties

The diethyl dicarboxylate groups at positions 1 and 2 are introduced either during core synthesis using ester-containing precursors or via post-synthetic esterification .

Pre-Functionalized Ester Synthesis

A streamlined method involves condensing diethyl acetylenedicarboxylate with isoquinoline derivatives. For instance, reacting diethyl aminodicarboxylate with phthalaldehyde in ethanol under reflux forms the dicarboxylate ester-functionalized core directly. This one-pot approach simplifies purification and improves yields (54–67%).

Post-Synthetic Ester Modification

Alternative routes carboxylate the core at positions 1 and 2 using CO gas or carboxylation agents , followed by esterification with ethanol in acidic conditions. However, this method is less efficient due to side reactions and lower yields (~40%).

Optimization and Comparative Analysis

Recent studies highlight the impact of reaction conditions on yield and purity:

MethodConditionsYield (%)Purity (%)Source
Cyclization + AcylationAlCl₃, CH₂Cl₂, 0°C → RT7295
One-Pot CondensationEthanol, reflux, 12 h6799
Post-Synthetic EsterificationH₂SO₄, EtOH, 80°C, 24 h4188

Key findings:

  • One-pot condensation minimizes intermediate purification and maximizes efficiency.

  • Low-temperature acylation reduces side reactions, enhancing selectivity for the 3-position .

Chemical Reactions Analysis

SALOR-INT L172790-1EA undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds similar to diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate have been studied for their anticancer properties. Research indicates that certain pyrrolo[2,1-a]isoquinolines exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
  • Antimicrobial Properties :
    • The compound has shown promise in antimicrobial applications. Studies have demonstrated that derivatives containing the pyrrolo[2,1-a]isoquinoline structure possess significant activity against bacterial strains, including those resistant to conventional antibiotics .
  • Anti-inflammatory Effects :
    • Research highlights the anti-inflammatory potential of similar compounds through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Material Science Applications

The unique structural characteristics of this compound lend themselves to applications in material science:

  • Organic Electronics :
    • Due to its electron-rich structure, this compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for incorporation into electronic components .

Environmental Studies

The environmental impact of chemical compounds is crucial in today's research landscape. This compound has been evaluated for its ecological effects:

  • Aquatic Toxicity :
    • Preliminary studies indicate that this compound may pose long-lasting harmful effects on aquatic life. Understanding its degradation pathways and environmental persistence is essential for assessing its ecological footprint .

Case Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of pyrrolo[2,1-a]isoquinoline derivatives revealed that compounds structurally related to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Research conducted on a series of pyrrolo[2,1-a]isoquinoline derivatives demonstrated potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural modifications in enhancing bioactivity.

Mechanism of Action

The mechanism of action of SALOR-INT L172790-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Biological Activity

Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate (CAS: 618070-09-0) is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound is characterized by its pyrrolo[2,1-a]isoquinoline core, which is known for various biological activities. The presence of the 4-bromobenzoyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Specifically, it has shown promising results against Mycobacterium tuberculosis:

  • Activity against Tuberculosis : In a study assessing various pyrrolo derivatives, compounds structurally related to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 8–128 µg/mL against H37Rv strains of Mycobacterium tuberculosis. This suggests significant potential for development as an anti-tubercular drug .

Cytotoxicity and Anticancer Properties

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

  • Cell Line Studies : In vitro studies demonstrated that this compound can inhibit the growth of several human cancer cell lines. For instance, it was noted that certain analogs exhibited IC50 values indicating effective cytotoxicity against lines such as NCI-H23 and MDA-MB-231 .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary computational studies suggest that the compound may interact with specific proteins involved in cell proliferation and survival pathways. Molecular docking studies have indicated favorable binding interactions with targets implicated in cancer progression .

Case Study: Antitubercular Activity

A detailed examination of the antitubercular activity revealed that out of several tested compounds similar to this compound:

CompoundMIC (µg/mL)Activity Against MDR Strains
Compound A64Yes
Compound B16Yes
Diethyl Compound32No

This table illustrates the comparative effectiveness of related compounds against multidrug-resistant strains of Mycobacterium tuberculosis .

Case Study: Cytotoxicity Evaluation

In another study focused on cytotoxicity:

Cell LineIC50 (µM)Reference Compound IC50 (µM)
NCI-H230.700.90
MDA-MB-2310.801.00

These results emphasize the potential of this compound as a lead compound for further anticancer drug development .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Pyrrolo[2,1-a]isoquinoline Derivatives

Compound Name / ID Substituents (Position) Melting Point (°C) Yield (%) Key Functional Groups Source
Target Compound 3-(4-Bromobenzoyl), 1,2-diethyl esters Not reported Not reported Diethyl esters, Br N/A
Ethyl 3-(4-bromobenzoyl)-pyrrolo[...]-carboxylate (4o) 3-(4-Bromobenzoyl), 1-ethyl ester 190–192 66 Single ethyl ester, Br
Methyl 3-(4-nitrobenzoyl)-pyrrolo[...]-carboxylate (4f) 3-(4-Nitrobenzoyl), 1-methyl ester 209–212 70 Methyl ester, NO₂
Dimethyl 3-(cyclopropylcarbonyl)pyrrolo[...]-dicarboxylate 3-(Cyclopropylcarbonyl), 1,2-dimethyl esters 115–116 (388–389 K) 76 Dimethyl esters, cyclopropane
3-(4-Bromobenzoyl)-pyrrolo[...]-dicarbonitrile (7b) 3-(4-Bromobenzoyl), 1,2-dicarbonitrile 207–209 80 Dicarbonitrile, Br

Key Observations :

  • Substituent Effects : The target compound’s diethyl ester groups likely increase lipophilicity compared to methyl esters (e.g., 4f) or dicarbonitriles (7b). Bromine at position 3 enhances steric and electronic effects compared to nitro (4f) or cyclopropane ().
  • Yield Trends : Yields vary with substituent complexity. Dicarbonitrile derivatives (e.g., 7b) achieve higher yields (80%) than esters (e.g., 66% for 4o), possibly due to reaction pathway efficiency .

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data for Selected Compounds

Compound Name / ID IR Peaks (cm⁻¹) ¹H-NMR / ¹³C-NMR Highlights Source
Target Compound Not reported Not reported N/A
Ethyl 3-(4-bromobenzoyl)-pyrrolo[...]-carboxylate (4o) C=O (1705), C-Br (600–650) δ 8.6–7.2 (aromatic H), δ 167.0 (ester C=O)
Dimethyl 3-(cyclopropylcarbonyl)pyrrolo[...]-dicarboxylate C=O (1697), cyclopropane C-H (3144) δ 3.98–3.81 (ester CH₃), δ 167.0 (C=O)
Dimethyl 2-(4-chlorophenyl)-dihydropyrrolo[...]-dicarboxylate (3) C=O (1698), C-Cl (750) δ 7.8–7.3 (aromatic H), δ 53.2 (ester CH₃)

Key Observations :

  • Ester vs. Nitrile : Dicarbonitriles (e.g., 7b) show characteristic CN stretches (~2230 cm⁻¹), absent in ester derivatives .
  • Bromine vs. Chlorine : C-Br peaks (600–650 cm⁻¹) in 4o differ from C-Cl (750 cm⁻¹) in chlorophenyl analogs .

Q & A

Q. Key techniques :

  • 1H/13C NMR : Assigns protons and carbons, confirming the pyrrolo[2,1-a]isoquinoline core and substituents (e.g., 4-bromobenzoyl at C3). Example: δ 7.65–8.20 ppm (aromatic protons), δ 170–175 ppm (ester carbonyls) .
  • IR spectroscopy : Peaks at ~1698 cm⁻¹ (ester C=O), 1604 cm⁻¹ (aromatic C=C), and 758 cm⁻¹ (C-Br stretch) .
  • Mass spectrometry : HR-MS confirms molecular ion [M⁺] at m/z 550.0978 (calc.) vs. 550.0816 (obs.) .

Advanced: What catalytic systems improve regioselectivity in pyrrolo[2,1-a]isoquinoline synthesis?

Tungsten-catalyzed photoinduced cascade reactions offer enhanced regioselectivity under mild conditions:

  • Conditions : Visible light, [W(CO)₆], and DMSO as a methylthiomethylation agent at room temperature .
  • Mechanism : Radical intermediates and hydrogen-atom transfer (HAT) steps minimize byproducts .
  • Yield : >70% with >95% regioselectivity for the 1,2-dicarboxylate isomer .

Advanced: How are intramolecular interactions and crystal packing analyzed for this compound?

X-ray crystallography reveals:

  • Hydrogen bonding : Intramolecular C13–H⋯O1 and C20–H⋯O4 interactions stabilize the planar pyrrolo[2,1-a]isoquinoline core .
  • Dihedral angles : 20.40° between the indolizine ring and substituent planes, influencing π-π stacking .
  • Packing motifs : Anti-parallel alignment of ester groups reduces steric strain .

Advanced: What mechanistic insights explain contradictions in cycloaddition yields?

Divergent yields (52–80%) arise from:

  • Electronic effects : Electron-withdrawing groups (e.g., 4-bromobenzoyl) stabilize transition states, improving cycloaddition efficiency .
  • Steric hindrance : Bulky substituents at C3 reduce yields by impeding dipolarophile approach .
  • Computational validation : DFT studies show lower activation barriers (<25 kcal/mol) for electron-deficient dienophiles .

Advanced: How does the 4-bromobenzoyl group influence biological activity?

The 4-bromobenzoyl moiety enhances:

  • Cytotoxicity : IC₅₀ values <10 μM against HeLa cells by intercalating DNA via bromine-mediated halogen bonding .
  • Lipophilicity : LogP increases by 1.5 units compared to non-halogenated analogs, improving membrane permeability .
  • Structure-activity relationship (SAR) : Bromine substitution at the para position maximizes steric complementarity with kinase active sites .

Advanced: What green chemistry approaches are viable for scalable synthesis?

Q. Solvent-free P4O10/TfOH-mediated reactions :

  • Conditions : Phenethylamine derivatives and dicarboxylic acids heated at 120°C for 8 hours .
  • Yield : 65–85% with minimal purification (vs. 52–76% for traditional methods) .
  • Advantages : Eliminates DMF, reduces waste, and shortens reaction times .

Advanced: How are computational methods used to optimize synthetic routes?

Q. In silico tools :

  • Docking studies : Predict binding affinity of the compound to topoisomerase I (ΔG = -9.2 kcal/mol) .
  • MD simulations : Reveal stable π-stacking with DNA base pairs over 50 ns trajectories .
  • Retrosynthetic analysis : AI-based platforms (e.g., ASKCOS) propose optimal pathways using available precursors .

Advanced: How do alternative substituents at C3 affect physicochemical properties?

Q. Comparative data :

SubstituentLogPMelting Point (°C)Yield (%)
4-Bromobenzoyl3.8207–20980
4-Methoxybenzoyl2.5147–14961
2-Hydroxybenzoyl2.2152–15464
  • Trends : Bromine increases LogP and thermal stability but requires harsher conditions .

Advanced: What strategies resolve spectral overlap in NMR analysis?

Q. Advanced techniques :

  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals (δ 7.2–8.5 ppm) by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Dynamic NMR : Heating to 60°C in DMSO-d₆ simplifies splitting patterns by accelerating ring inversion .
  • Isotopic labeling : ¹³C-enriched esters confirm carbonyl assignments at δ 168–172 ppm .

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